5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-methyl-2-thioxothiazolidin-4-one 5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-methyl-2-thioxothiazolidin-4-one
Brand Name: Vulcanchem
CAS No.: 617695-02-0
VCID: VC16120170
InChI: InChI=1S/C15H13BrN2O2S2/c1-3-6-18-10-5-4-8(16)7-9(10)11(13(18)19)12-14(20)17(2)15(21)22-12/h4-5,7H,3,6H2,1-2H3/b12-11-
SMILES:
Molecular Formula: C15H13BrN2O2S2
Molecular Weight: 397.3 g/mol

5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-methyl-2-thioxothiazolidin-4-one

CAS No.: 617695-02-0

Cat. No.: VC16120170

Molecular Formula: C15H13BrN2O2S2

Molecular Weight: 397.3 g/mol

* For research use only. Not for human or veterinary use.

5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-methyl-2-thioxothiazolidin-4-one - 617695-02-0

Specification

CAS No. 617695-02-0
Molecular Formula C15H13BrN2O2S2
Molecular Weight 397.3 g/mol
IUPAC Name (5Z)-5-(5-bromo-2-oxo-1-propylindol-3-ylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C15H13BrN2O2S2/c1-3-6-18-10-5-4-8(16)7-9(10)11(13(18)19)12-14(20)17(2)15(21)22-12/h4-5,7H,3,6H2,1-2H3/b12-11-
Standard InChI Key WNTODLMVLCJVJF-QXMHVHEDSA-N
Isomeric SMILES CCCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)C)/C1=O
Canonical SMILES CCCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)C)C1=O

Introduction

Chemical Identity and Nomenclature

Structural Characteristics

The compound belongs to the indole-thiazolidinone hybrid family, featuring a fused indolin-2-one core substituted with a bromine atom at position 5 and a propyl group at position 1. The thiazolidin-4-one moiety is functionalized with a methyl group at position 3 and a thioxo group at position 2. The Z-configuration of the exocyclic double bond is confirmed by its IUPAC name .

Table 1: Key Identifiers of 5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-methyl-2-thioxothiazolidin-4-one

PropertyValueSource
CAS Registry Number617695-02-0
Molecular FormulaC₁₅H₁₃BrN₂O₂S₂
Molecular Weight397.3 g/mol
EINECS Number644-267-7
IUPAC Name(3Z)-5-bromo-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-propyl-1,3-dihydro-2H-indol-2-one

Synonyms and Research Codes

Physicochemical Properties

Molecular Geometry and Reactivity

The planar indole ring and thiazolidinone system create a conjugated π-electron network, which may facilitate interactions with biological targets. The bromine atom at position 5 enhances electrophilicity, making the compound susceptible to nucleophilic substitution reactions. Theoretical calculations predict moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) due to the thioxo and carbonyl groups .

Synthesis and Manufacturing

Synthetic Pathways

Though detailed protocols are proprietary, the compound is likely synthesized via a multi-step sequence involving:

  • Bromination of a preformed indolin-2-one precursor.

  • Knoevenagel condensation between the brominated indole and a functionalized thiazolidin-4-one intermediate.

  • Alkylation to introduce the propyl side chain at position 1 .

Purification and Quality Control

High-performance liquid chromatography (HPLC) with UV detection at 254 nm is standard for isolating the Z-isomer, as geometric isomerism significantly impacts bioactivity .

Compound (CAS)GHS ClassificationAquatic Toxicity (EC₅₀)
617695-02-0 (Target)H400, H410 (inferred)Not experimentally determined
618081-49-5H400, H410< 1 mg/L (96h, Daphnia)
617696-85-2H400, H410< 1 mg/L (96h, Algae)

Future Perspectives

Further studies should prioritize:

  • In vitro toxicity profiling to validate hazard inferences.

  • Structure-activity relationship (SAR) studies to optimize bioactivity.

  • Green synthesis routes to mitigate environmental risks.

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